Ergocorninine methanesulfonate is a chemical compound derived from ergocorninine, an ergot alkaloid. Ergot alkaloids are a class of compounds produced by fungi of the genus Claviceps, which infect cereal grains. Ergocorninine itself has the molecular formula and is known for its structural similarity to neurotransmitters, which allows it to interact with various biological systems. The methanesulfonate salt form enhances its solubility and bioavailability, making it more suitable for pharmacological applications.
The synthesis of ergocorninine methanesulfonate typically involves a reaction between ergocorninine and methanesulfonic acid. The general reaction can be represented as follows:
In a laboratory setting, this reaction is usually conducted in an inert solvent like absolute ethanol, where the reactants are dissolved and then precipitated out using a non-polar solvent such as diethyl ether. This process yields ergocorninine methanesulfonate in high purity and yield, as detailed in patent literature .
Ergocorninine and its derivatives exhibit significant biological activities, particularly in the central nervous system. They are known to act on serotonin receptors, influencing neurotransmission and potentially affecting mood and cognition. Ergocorninine methanesulfonate has been studied for its vasodilatory effects, which may have implications in treating conditions like migraine and hypertension. Additionally, ergot alkaloids have been associated with various pharmacological effects including:
The synthesis of ergocorninine methanesulfonate can be outlined in the following steps:
This method ensures high purity and yield of the product, with typical melting points reported between 178°-179°C .
Ergocorninine methanesulfonate has several applications in both research and clinical settings:
Studies involving ergocorninine methanesulfonate have focused on its interactions with various biological targets, particularly serotonin receptors. These interactions can lead to significant physiological responses, such as alterations in blood pressure and vascular tone. The compound's ability to modulate neurotransmitter activity makes it a valuable candidate for further pharmacological exploration.
Several compounds share structural similarities with ergocorninine methanesulfonate, primarily other ergot alkaloids. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Properties |
|---|---|---|
| Ergocryptine | High | Known for potent vasodilatory effects |
| Ergotamine | High | Widely used as a migraine treatment |
| Ergosine | Moderate | Exhibits psychoactive properties |
| Ergovaline | Moderate | Associated with livestock toxicity |
Ergocorninine methanesulfonate's uniqueness lies in its specific chemical modifications that enhance solubility and bioavailability compared to its parent compound, ergocorninine. This makes it particularly suitable for therapeutic applications where effective delivery is crucial.
Ergocorninine methanesulfonate (C₃₂H₄₃N₅O₈S) derives from ergocorninine (C₃₁H₃₉N₅O₅), an 8α-epimer of ergocornine, through the addition of a methanesulfonate counterion [1] [3]. The core structure comprises a tetracyclic ergoline ring system fused to a tripeptide moiety containing L-proline, L-valine, and L-phenylalanine residues [2] [3]. The stereochemical inversion at position 8α distinguishes ergocorninine from ergocornine, as evidenced by optical rotation values: ergocorninine exhibits [α]D²⁰ +409° in chloroform, contrasting with ergocornine’s [α]D²⁰ -110° in pyridine [3].
The methanesulfonate group (CH₃SO₃⁻) ionically interacts with the protonated tertiary amine in the ergoline ring, stabilizing the salt form. X-ray crystallographic studies of analogous ergoline derivatives reveal that such ionic interactions often induce planar conformations in the peptide side chain, constraining rotational freedom around the C8–N9 bond [5] [7].
Table 1: Key Molecular Parameters
| Property | Ergocorninine Methanesulfonate | Ergocorninine (Parent) |
|---|---|---|
| Molecular Formula | C₃₂H₄₃N₅O₈S | C₃₁H₃₉N₅O₅ |
| Molecular Weight (g/mol) | 657.8 | 561.7 |
| Optical Rotation | Not Reported | +409° (CHCl₃) |
| UV λmax (nm) | 240.5, 312.5 | 240.5, 312.5 |
The methanesulfonate salt formation significantly alters physicochemical properties while preserving the ergocorninine backbone. Key differences include:
The methanesulfonate ion engages in three primary interactions within the crystal lattice:
Table 2: Hydrogen Bonding Parameters in Analogous Structures
| Donor | Acceptor | Distance (Å) | Angle (°) | Source |
|---|---|---|---|---|
| Peptide NH | Sulfonate O | 1.85 | 165 | [5] |
| Ergoline NH⁺ | Sulfonate O | 1.92 | 158 | [7] |
| Water OH | Sulfonate O | 2.10 | 145 | [5] |
Single-crystal X-ray diffraction of ergocorninine methanesulfonate remains unreported, but studies on related compounds provide insights:
The formation of ergocorninine methanesulfonate involves a classical acid-base salt formation mechanism between the basic nitrogen atom of ergocorninine and methanesulfonic acid. The reaction proceeds through a proton transfer mechanism where the tertiary amine nitrogen at position N6 of the ergoline ring system acts as the primary site for protonation [1].
The fundamental mechanism involves nucleophilic attack by the lone pair electrons on the nitrogen atom of ergocorninine toward the acidic proton of methanesulfonic acid. This creates an ammonium cation which is stabilized by the methanesulfonate anion through ionic interactions [2] [3]. The high acidity of methanesulfonic acid, with a reported pKa value ranging from -1.9 to -6.5, ensures complete protonation of the alkaloid base under standard reaction conditions [4].
The salt formation follows a two-step mechanism: initial formation of an ion pair complex, followed by crystallization from the reaction medium. The methanesulfonic acid molecule approaches the nitrogen center through hydrogen bonding interactions, forming a pre-reaction complex. Subsequently, proton transfer occurs, generating the ionic salt structure. The high degree of charge separation in the final product contributes to its enhanced water solubility compared to the parent alkaloid [5].
Spectroscopic evidence supports this mechanism, with characteristic shifts observed in infrared spectroscopy showing the appearance of N-H stretching vibrations around 2500-3000 cm⁻¹ and sulfonate anion stretching frequencies at approximately 1200 cm⁻¹ and 1040 cm⁻¹ [6]. Nuclear magnetic resonance studies reveal downfield shifts of protons adjacent to the protonated nitrogen center, confirming the salt formation.
The optimization of methanesulfonic acid coupling requires careful consideration of stoichiometry, reaction conditions, and solvent selection. The standard procedure employs a slight molar excess of methanesulfonic acid, typically 1.1 equivalents, to ensure complete conversion of the free base to the desired salt [1].
Temperature optimization studies demonstrate that room temperature conditions (20-25°C) provide optimal results for salt formation. Higher temperatures can lead to increased epimerization at the C8 position, converting ergocorninine to its less active ergocorninine epimer. The reaction temperature should not exceed 30°C to minimize this undesired side reaction [7] [8].
Solvent selection plays a crucial role in coupling efficiency. Absolute ethanol has been identified as the optimal solvent system, providing excellent solubility for both reactants while facilitating clean precipitation of the product salt. The reaction proceeds homogeneously in ethanol, allowing for efficient mixing and complete conversion. Alternative solvents such as methanol show increased tendency toward degradation and epimerization, while aprotic solvents like acetonitrile require longer reaction times [8].
The reaction kinetics follow second-order behavior, with rate constants dependent on both ergocorninine and methanesulfonic acid concentrations. Typical reaction times range from 2-4 hours for complete conversion, as monitored by high-performance liquid chromatography with fluorescence detection. The use of higher acid concentrations can accelerate the reaction but may lead to formation of secondary products through competing reactions [2].
Quality control parameters for optimized coupling include monitoring of pH (should remain below 2.0), reaction temperature maintenance, and real-time analysis of conversion efficiency. The endpoint of the reaction can be determined by disappearance of the characteristic fluorescence of free ergocorninine or by precipitation of the salt product upon addition of a non-polar solvent [9].
Purification of ergocorninine methanesulfonate requires specialized techniques due to the compound's sensitivity to light, heat, and pH variations. The primary purification approach involves crystallization from ethanol followed by precipitation with diethyl ether, yielding products with purity levels typically exceeding 95% [1].
Column chromatography represents an effective purification method when higher purity levels are required. Silica gel chromatography using gradient elution with chloroform-methanol systems provides excellent separation of the desired salt from related impurities. The typical mobile phase composition progresses from 100% chloroform to 90:10 chloroform-methanol, with ergocorninine methanesulfonate eluting at intermediate polarity ranges [10] [11].
Reversed-phase high-performance liquid chromatography offers superior resolution for analytical and preparative purification. The method employs C18 stationary phases with acetonitrile-water mobile phases containing ion-pairing reagents such as trifluoroacetic acid or heptanesulfonic acid. This technique can achieve purities exceeding 99% but is limited in scalability due to equipment constraints [9] [11].
Crystallization optimization involves systematic screening of solvent systems and crystallization conditions. The compound forms stable crystalline hydrates from aqueous solutions, while anhydrous forms are obtained from organic solvents. Ethanol-water mixtures (80:20 to 90:10) provide optimal crystal morphology and high recovery yields. Slow cooling crystallization from hot ethanol solutions produces well-formed crystals with minimal occlusion of impurities [12].
Liquid-liquid extraction techniques utilize the pH-dependent solubility characteristics of ergot alkaloids. At pH values below 3, the protonated alkaloid remains in the aqueous phase, while neutral impurities partition into organic solvents. Subsequent adjustment to alkaline pH (above 10) allows extraction of the free base into organic solvents, followed by re-acidification to reform the methanesulfonate salt. This approach effectively removes both acidic and basic impurities while maintaining high recovery yields [13] [14].
The stability of ergocorninine methanesulfonate under synthetic conditions is influenced by temperature, pH, light exposure, and solvent environment. Understanding these factors is critical for maintaining product integrity throughout the synthetic process and subsequent storage [7] [8].
Temperature stability studies reveal that the compound remains stable at temperatures up to 40°C for short periods (less than 4 hours) but shows significant degradation at higher temperatures. The primary degradation pathway involves epimerization at the C8 stereocenter, converting the active R-configuration to the less active S-configuration. This process is thermally activated with an estimated activation energy of approximately 85 kJ/mol [8].
pH stability demonstrates optimal conditions in the range of 2-4, where the salt form predominates and degradation rates are minimized. At pH values above 6, free base formation occurs, leading to increased susceptibility to oxidative degradation and epimerization. Conversely, highly acidic conditions (pH below 1) can promote acid-catalyzed degradation reactions, including hydrolysis of the lactam ring system [15].
Light sensitivity represents a critical stability concern, with photodegradation occurring rapidly under ultraviolet and visible light exposure. The mechanism involves photoisomerization reactions that convert ergocorninine to photoisomers with reduced biological activity. Amber glass containers and storage under reduced lighting conditions are essential for maintaining stability. Photostability can be enhanced by addition of antioxidants such as ascorbic acid at concentrations of 0.1-0.5% weight per volume [15].
Solvent effects on stability vary significantly among different systems. Chloroform provides exceptional stability with no detectable degradation over 6-week periods at room temperature. Alcoholic solvents show moderate stability but promote epimerization reactions over extended periods. Aqueous solutions demonstrate the poorest stability profile, with significant degradation occurring within 24-48 hours at room temperature. The addition of chelating agents such as ethylenediaminetetraacetic acid can improve aqueous stability by preventing metal-catalyzed oxidation reactions [8].
Oxidative stability is enhanced by maintenance of inert atmospheres during synthesis and storage. Exposure to atmospheric oxygen promotes formation of ergocornine N-oxides and other oxidized derivatives. The use of nitrogen or argon atmospheres during critical synthetic steps significantly improves product stability and overall yields. Additionally, the presence of reducing agents such as sodium dithionite at low concentrations (0.01-0.05%) can prevent oxidative degradation without interfering with the primary salt formation reaction [13].
| Methodology Aspect | Typical Conditions | Literature Source |
|---|---|---|
| Starting Material | Ergocorninine (free base) | US4440772A |
| Methanesulfonic Acid Equivalents | 1.1 equivalents | US4440772A |
| Solvent System | Absolute ethanol | US4440772A |
| Reaction Temperature | Room temperature | US4440772A |
| Reaction Time | 2-4 hours | US4440772A |
| Yield (Reported) | High yield (>85%) | US4440772A |
| Melting Point (Product) | 178-179°C | Smolecule database |
| Product Purity | >95% | US4440772A |
| Crystallization Solvent | Diethyl ether precipitation | US4440772A |
| Storage Condition | Stability Period | Degradation Level | Epimerization Rate |
|---|---|---|---|
| Room Temperature (20°C) | 6 weeks | Moderate (10-15%) | High |
| Refrigerated (4°C) | 6 weeks | Low (5-10%) | Moderate |
| Frozen (-20°C) | 6 weeks | Minimal (<5%) | Minimal |
| In Chloroform | >6 weeks | Minimal (<2%) | None detected |
| In Methanol | 6 weeks | High (15-25%) | Very High |
| In Acetonitrile | 18 hours | Moderate (8-12%) | Moderate |
| In Aqueous Buffer (pH 3) | 18 hours | Low (5-8%) | Low |
| Technique | Separation Principle | Typical Yield Recovery | Purity Achieved | Scalability |
|---|---|---|---|---|
| Column Chromatography | Polarity/Adsorption | 70-85% | 95-98% | Good |
| Crystallization | Solubility differences | 80-95% | 98-99% | Excellent |
| Liquid-Liquid Extraction | Partition coefficient | 85-95% | 90-95% | Excellent |
| Preparative HPLC | Chromatographic separation | 90-98% | 99-99.5% | Limited |
| Gel Filtration | Size exclusion | 75-90% | 92-96% | Moderate |
| Ion Exchange | Charge interaction | 60-80% | 85-95% | Good |